methyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of a formyl group at the 5-position, a methyl group at the 4-position, and a carboxylate ester at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate typically involves the condensation of a carboxylic acid with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Methyl 5-carboxy-4-methyl-1H-pyrrole-3-carboxylate.
Reduction: Methyl 5-hydroxymethyl-4-methyl-1H-pyrrole-3-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 5-formylpyrrole-3-carboxylate: Lacks the methyl group at the 4-position.
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Contains an ethyl ester and an additional methyl group at the 2-position.
Uniqueness: Methyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
Biological Activity
Methyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in pharmacology, supported by research findings and data tables.
Overview of this compound
This compound features a unique structural configuration that influences its reactivity and interactions with biological targets. Its molecular formula is C8H9NO3, and it exhibits properties that make it a candidate for various pharmacological applications.
The biological activity of this compound primarily involves:
- Enzyme Interaction : It may modulate the activity of specific enzymes or receptors, influencing metabolic pathways.
- Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions, which may lead to the formation of reactive intermediates that interact with cellular components.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Derivatives of this compound have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies suggest that compounds in the pyrrole family can exhibit minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus .
- Anti-inflammatory Effects : Pyrrole derivatives are known to possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
- Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects against multiple cancer cell lines, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of this compound compared to similar pyrrole compounds:
Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity | Notes |
---|---|---|---|
This compound | 3.12 (S. aureus) | Significant | Exhibits diverse biological activities |
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | 10 (E. coli) | Moderate | Contains ethyl ester |
Methyl 5-formylpyrrole-3-carboxylate | 12.5 (Bacterial strains) | Limited | Lacks methyl at the 4-position |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound and related compounds:
- Antibacterial Studies : A study evaluated various pyrrole derivatives for their antibacterial properties, revealing that certain derivatives exhibited potent activity against resistant bacterial strains .
- Cytotoxicity Assays : Research on the cytotoxic effects of this compound against cancer cell lines showed promising results, indicating that it could inhibit cell proliferation effectively.
- Synthetic Pathways : Various synthetic routes have been developed for the preparation of this compound, which are crucial for producing derivatives with enhanced biological activity .
Properties
IUPAC Name |
methyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(8(11)12-2)3-9-7(5)4-10/h3-4,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUNLRWTOQLFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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